1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine
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Overview
Description
1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine is a compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenyl group, a prop-2-yn-1-yl group, and an amine group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with propargyl bromide to form the intermediate 1-phenyl-1H-tetrazole. This intermediate is then reacted with propargylamine under appropriate conditions to yield the desired compound. The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at a temperature of 25-30°C for 4-5 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of recyclable catalysts, such as zinc oxide nanoparticles, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine has several scientific research applications, including:
Materials Science: Tetrazole derivatives are used in the synthesis of energetic materials and propellants due to their high nitrogen content and stability.
Biological Research: The compound can be used in studies related to neurodegenerative diseases, such as Parkinson’s and Alzheimer’s, due to its potential neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase (MAO) and lysine-specific demethylase-1 (LSD-1), leading to the modulation of neurotransmitter levels and epigenetic regulation . The propargyl group in the compound is crucial for its activity, as it can form covalent bonds with the active sites of these enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-N-(prop-2-yn-1-yl)piperidin-4-amine: This compound shares a similar structure with 1-Phenyl-n-(prop-2-yn-1-yl)-1h-1,2,3,4-tetrazol-5-amine but has a piperidine ring instead of a tetrazole ring.
1-Phenyl-1H-1,2,3-triazole: This compound has a triazole ring instead of a tetrazole ring and exhibits different chemical and biological properties.
Uniqueness
This compound is unique due to its tetrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the propargyl group further enhances its potential as a pharmacophore for designing enzyme inhibitors and other bioactive molecules.
Properties
IUPAC Name |
1-phenyl-N-prop-2-ynyltetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-2-8-11-10-12-13-14-15(10)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIYZFFSFRFCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NN=NN1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247848-33-4 |
Source
|
Record name | 1-phenyl-N-(prop-2-yn-1-yl)-1H-1,2,3,4-tetrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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